Phenethylzinc bromide

Description

BenchChem offers high-quality Phenethylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.

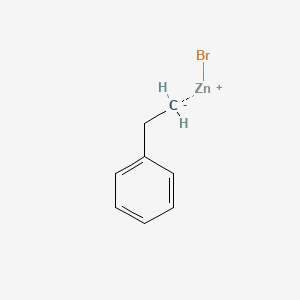

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVLYRZWQLDARE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70410536 | |

| Record name | Phenethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-14-7 | |

| Record name | Phenethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenethylzinc Bromide (CAS 308796-14-7): A Comprehensive Guide to C(sp³)-C(sp²) Cross-Coupling and Mechanistic Optimization

Executive Summary

Phenethylzinc bromide (CAS 308796-14-7) is a highly versatile C(sp³) organometallic nucleophile primarily utilized in transition metal-catalyzed Negishi cross-coupling reactions[1][2]. For drug development professionals and synthetic chemists, forging C(sp³)-C(sp²) bonds is a critical step in accessing complex aryl and heteroaryl architectures. However, the use of alkylzinc reagents possessing β-hydrogens introduces significant mechanistic challenges, most notably the competitive degradation pathway of β-hydride elimination[3][4].

This whitepaper provides an in-depth technical analysis of phenethylzinc bromide, detailing its physicochemical properties, the causality behind its mechanistic behavior, and a self-validating experimental protocol designed to maximize cross-coupling efficiency while suppressing byproduct formation.

Physicochemical Profiling and Data Presentation

Phenethylzinc bromide is highly sensitive to moisture and oxygen, necessitating rigorous Schlenk techniques or glovebox handling. It is commercially supplied and synthesized as a stabilized solution in Tetrahydrofuran (THF)[5].

Table 1: Key Physicochemical Properties of Phenethylzinc Bromide

| Property | Value | Scientific Implication |

| CAS Number | 308796-14-7[5] | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₈H₉BrZn[5] | Contains a reactive C(sp³)-Zn bond with adjacent β-hydrogens. |

| Molecular Weight | 250.45 g/mol [6] | Critical for stoichiometric calculations in catalytic cycles. |

| Standard Form | 0.5 M solution in THF[2][6] | THF acts as a coordinating solvent, stabilizing the zincate complex. |

| Density | ~0.965 g/cm³[6] | Required for precise volumetric dispensing via syringe. |

| Boiling Point | 65 °C (THF)[6] | Limits the maximum reaction temperature under standard reflux. |

| Flash Point | -17 °C (THF)[6] | High flammability; requires strict elimination of ignition sources. |

| Storage Conditions | 2–8 °C, Inert Atmosphere[6] | Prevents thermal degradation and hydrolysis of the organozinc bond. |

Mechanistic Paradigm: The Negishi Cross-Coupling

The Negishi coupling of phenethylzinc bromide involves a standard cross-coupling catalytic cycle driven by Palladium (Pd) or Nickel (Ni)[7][8]. The cycle is initiated by the oxidative addition of an aryl or vinyl halide to the active M(0) catalyst, forming an M(II) intermediate[7][9].

The defining step is transmetalation , where the phenethyl group transfers from the zinc center to the transition metal[7]. For alkylzinc reagents, this step is often rate-limiting and proceeds via a higher-order zincate intermediate[7][10]. Finally, reductive elimination forges the new C-C bond, releasing the target molecule and regenerating the M(0) catalyst[7][9].

Figure 1: Catalytic cycle of Negishi cross-coupling using phenethylzinc bromide.

The β-Hydride Elimination Conundrum

The primary failure mode when utilizing phenethylzinc bromide is the β-hydride elimination pathway. Because the phenethyl group possesses β-hydrogens (on the carbon adjacent to the metal-bound carbon), the transient alkyl-metal(II) intermediate is highly susceptible to eliminating a metal-hydride species[4].

When this occurs, the phenethyl group collapses into styrene [3][11]. In a documented Ni-catalyzed Negishi coupling with N-pyridinium aziridines, phenethylzinc bromide yielded only 20% of the desired cross-coupled product, while generating 54% styrene due to this competing degradation[3][11].

Causality & Mitigation: To outcompete β-hydride elimination, the rate of reductive elimination must be drastically accelerated. This is achieved by:

-

Ligand Tuning: Utilizing bulky, electron-rich bidentate phosphines (e.g., dppe, dppf) or PyBox ligands (for Ni) forces the metal center into a tight geometric conformation that favors the reductive elimination transition state[8][12].

-

Salt Additives: The addition of LiBr or LiCl passivates the Lewis-acidic ZnBr₂ byproduct, preventing product inhibition and accelerating the transmetalation step[4][13][14].

Figure 2: Competing pathways: Reductive elimination vs. β-hydride elimination.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for coupling phenethylzinc bromide with an aryl iodide incorporates a built-in validation loop. Do not proceed to full reaction workup without passing the validation gate.

Step 1: Catalyst and Electrophile Assembly

-

Action: In an oven-dried Schlenk flask under argon, combine the aryl iodide (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous THF (to achieve 0.2 M concentration). Stir at room temperature for 10 minutes.

-

Causality: Pd(dppf)Cl₂ is a pre-catalyst. The bidentate dppf ligand enforces a cis-geometry at the metal center, which is an absolute geometric prerequisite for the subsequent reductive elimination step, thereby suppressing β-hydride elimination[7][12].

Step 2: Transmetalation Initiation

-

Action: Cool the flask to 0 °C. Add the 0.5 M phenethylzinc bromide solution (1.5 equiv) dropwise via a syringe pump over 15 minutes. Once added, remove the ice bath and warm to 25 °C.

-

Causality: Dropwise addition at 0 °C prevents a sudden spike in local nucleophile concentration, which can trigger homocoupling. Warming to 25 °C provides the exact activation energy required to drive the rate-limiting transmetalation step[7][8].

Step 3: In-Process Validation (The Self-Validating Gate)

-

Action: At the 45-minute mark, extract a 50 µL reaction aliquot via microsyringe. Quench immediately in 0.5 mL of saturated aqueous NH₄Cl and extract with 0.5 mL ethyl acetate. Analyze the organic layer via GC-MS.

-

Causality & Validation: This is the critical diagnostic step. You must analyze the ratio of the target cross-coupled product to styrene (m/z 104).

-

Pass: High product peak, negligible styrene. The ligand is successfully accelerating reductive elimination. Proceed to Step 4.

-

Fail: High styrene peak. The β-hydride elimination pathway is dominating[3]. Abort the reaction, and re-optimize by switching to a more sterically demanding ligand or adding LiBr[13][14].

-

Step 4: Quenching and Isolation

-

Action: Upon complete consumption of the aryl iodide (confirmed by TLC/GC), cool the reaction to 0 °C and slowly quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Causality: NH₄Cl safely protonates any unreacted phenethylzinc bromide, converting it to ethylbenzene, which is easily removed during solvent evaporation or subsequent silica gel chromatography.

References

-

National Institutes of Health (PMC) / ACS Central Science | β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles |[Link]

-

Wikipedia | Negishi coupling | [Link]

-

Chemistry LibreTexts | 17.1 Palladium-Catalyzed Cross Coupling |[Link]

-

Organic Letters (ACS Publications) | Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides |[Link]

Sources

- 1. 2-Phenylethylzinc bromide , Null , 308796-14-7 - CookeChem [cookechem.com]

- 2. 苯乙基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenethylzinc bromide | #2097 | Rieke Metals Products & Services [riekemetals.com]

- 6. Products – Labco [labcoltd.ae]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 6-Chlorohexylzinc bromide | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Phenethylzinc Bromide: Strategic Reagent for C(sp³)–C(sp²) Bond Formation

Topic: Phenethylzinc Bromide in Organic Synthesis: A Technical Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenethylzinc bromide (CAS 308796-14-7) represents a critical class of organozinc reagents utilized primarily for the introduction of the phenethyl (2-phenylethyl) motif into complex organic frameworks. Unlike Grignard or organolithium reagents, which often suffer from poor chemoselectivity, phenethylzinc bromide offers a mild reactivity profile compatible with sensitive functional groups such as esters, nitriles, and ketones. This guide details its preparation via LiCl-mediated direct insertion, its mechanistic role in Negishi cross-coupling, and its application in pharmaceutical synthesis.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | Phenethylzinc bromide |

| CAS Number | 308796-14-7 |

| Molecular Formula | C₈H₉BrZn |

| Molecular Weight | 250.45 g/mol |

| Typical Concentration | 0.5 M in THF |

| Appearance | Clear to slightly hazy, dark amber liquid |

| Stability | Moisture/Air sensitive; Store at 2–8°C under Argon |

| Key Reactivity | Soft nucleophile; Transmetallation with Pd/Ni/Cu |

Mechanistic Framework: The Negishi Cycle

The utility of phenethylzinc bromide lies in its ability to undergo transmetallation with transition metal catalysts (typically Pd or Ni). The following diagram illustrates the catalytic cycle, emphasizing the critical transmetallation step where the zinc reagent transfers the phenethyl group to the metal center.

Figure 1: Catalytic cycle of Phenethylzinc bromide in Negishi coupling. The transmetallation step is thermodynamically driven by the formation of stable zinc salts.

Preparation Protocol: LiCl-Mediated Direct Insertion

While older methods utilize Rieke® Zinc, the modern "Knochel method" using LiCl as an additive is superior for reproducibility and surface activation. This protocol creates a highly active zinc surface, allowing insertion into phenethyl bromide under mild conditions.

Materials:

-

Precursor: (2-Bromoethyl)benzene (Phenethyl bromide) [CAS: 103-63-9].

-

Metal: Zinc dust (<10 micron, activated).

-

Additive: Lithium Chloride (LiCl), anhydrous (0.5 M in THF).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Activation of Zinc:

-

In a flame-dried Schlenk flask under Argon, add Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv).

-

Heat the solid mixture to 140°C under high vacuum for 2 hours to remove all traces of water (crucial for initiation).

-

Cool to room temperature and backfill with Argon.

-

-

Solvent Addition:

-

Add anhydrous THF to suspend the Zn/LiCl mixture.

-

Note: The presence of LiCl solubilizes the surface oxides and forms a soluble RZnX·LiCl species, preventing passivation.

-

-

Insertion Reaction:

-

Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute to etch the zinc surface. Allow to cool.

-

Add 2 mol% TMSCl (Trimethylsilyl chloride) to further activate the surface.

-

Add Phenethyl bromide (1.0 equiv) dropwise at room temperature.

-

Stir the suspension at 25–40°C. Reaction progress should be monitored by GC-FID (aliquot quenched with iodine).

-

Completion: Typically 4–12 hours depending on scale.

-

-

Filtration & Titration:

-

Stop stirring and allow excess zinc to settle.

-

Cannulate the supernatant through a syringe filter into a dry storage flask.

-

Titration: Titrate using iodine (I₂) in THF to determine precise concentration (typically 0.4 – 0.6 M).

-

Reactivity & Reaction Engineering

Chemoselectivity Profile

Phenethylzinc bromide is significantly less basic than its Grignard analog (Phenethylmagnesium bromide). This allows for chemoselective coupling in the presence of sensitive electrophiles.

| Functional Group | Phenethyl-MgBr (Grignard) | Phenethyl-ZnBr (Organozinc) |

| Ketone | Nucleophilic Addition (Alcohol) | Tolerated (No Reaction) |

| Ester | Addition (Tertiary Alcohol) | Tolerated |

| Nitrile | Addition (Imine/Ketone) | Tolerated |

| Nitro | Reduction/Addition | Tolerated |

| Aldehyde | Addition | Slow Addition (Tolerated at low temp) |

Catalyst Selection for Negishi Coupling

For primary alkylzincs like phenethylzinc bromide,

-

Standard: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Robust for aryl bromides/iodides.

-

Challenging Substrates: Pd-PEPPSI-IPr or Pd(OAc)₂/CPhos. Use these for aryl chlorides or electron-rich aryl halides where oxidative addition is slow.

-

Solvent System: THF is standard. The addition of polar co-solvents like NMP or DMI (Dimethylimidazolidinone) can accelerate the transmetallation step by breaking up zinc aggregates.

Case Study: Synthesis of Adenosine A2A Antagonist Scaffold

A common application in drug discovery is the coupling of the phenethyl motif to heterocyclic cores to modulate lipophilicity and receptor binding.

Target: 4-(Phenethyl)thieno[2,3-d]pyrimidine derivative. Reaction: Negishi Coupling of Phenethylzinc bromide with 4-chlorothieno[2,3-d]pyrimidine.

Figure 2: Synthesis of a thienopyrimidine scaffold via Negishi coupling.

Experimental Procedure:

-

Charge a flask with 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous THF (0.2 M concentration relative to substrate).

-

Add Phenethylzinc bromide (1.2 equiv) dropwise via syringe.

-

Heat to 60°C for 4 hours.

-

Quench: Cool to RT and add saturated NH₄Cl solution.

-

Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

Safety & Handling

-

Pyrophoricity: While less reactive than diethylzinc, phenethylzinc bromide solutions can still be pyrophoric or generate significant heat upon exposure to air. Always handle under inert atmosphere (Schlenk line or Glovebox).

-

Storage: Store in a sealed Sure/Seal™ bottle or Schlenk flask at 2–8°C. Over time, zinc salts may precipitate; titrate before use if stored >1 month.

-

Disposal: Quench excess reagent slowly with isopropanol followed by water/HCl in a fume hood.

References

-

Direct Insertion Mechanism (Knochel Method): Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Link

-

Negishi Coupling Mechanism: King, A. O., Okukado, N., & Negishi, E. I. (1977). Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides. Journal of the Chemical Society, Chemical Communications. Link

-

Catalyst Selection (CPhos/SPhos): Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1][2] Journal of the American Chemical Society. Link

-

Pharmaceutical Application (XIAP Inhibitors): Sun, H., et al. (2008). Structure-based design, synthesis, and evaluation of novel inhibitors of XIAP. Bioorganic & Medicinal Chemistry Letters. Link

-

Thienopyrimidine Synthesis: Shook, B. C., et al. (2013). Substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Phenethylzinc Bromide: Molecular Architecture, Mechanistic Pathways, and Advanced Cross-Coupling Protocols

Executive Summary

Phenethylzinc bromide is a highly versatile,

Physicochemical Profile & Molecular Architecture

Understanding the physical parameters and structural connectivity of phenethylzinc bromide is critical for predicting its behavior in solution. The reagent is highly sensitive to moisture and oxygen, necessitating its handling under inert atmospheres (argon or nitrogen) and its commercial distribution as a stabilized solution in Tetrahydrofuran (THF) [1].

Quantitative Data Summary

The following table consolidates the core physicochemical and identifier data for phenethylzinc bromide ([2], [3]):

| Property | Value |

| Compound Name | Phenethylzinc bromide |

| CAS Number | 308796-14-7 |

| Molecular Formula | |

| Molecular Weight | 250.45 g/mol |

| Standard Concentration | 0.5 M solution in Tetrahydrofuran (THF) |

| Density (0.5 M in THF) | ~0.965 g/mL at 25 °C |

| SMILES String | Br[Zn]CCc1ccccc1 |

| InChI Key | SEXSOTWHLBYVNF-UHFFFAOYSA-M |

Structural Connectivity

The reactivity of phenethylzinc bromide is governed by the highly polarized carbon-zinc bond. The

Molecular connectivity of phenethylzinc bromide illustrating the nucleophilic α-carbon.

Mechanistic Grounding: The Negishi Cross-Coupling

The primary application of phenethylzinc bromide is the Negishi cross-coupling reaction, which forms new

The Catalytic Cycle

The reaction proceeds through three fundamental steps:

-

Oxidative Addition: The active

catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide). -

Transmetalation: The phenethyl group transfers from the zinc atom to the palladium center, displacing the halide.

-

Reductive Elimination: The

complex expels the cross-coupled product and regenerates the

The Pd-catalyzed Negishi cross-coupling cycle for phenethylzinc bromide.

Causality 1: Ligand Selection & -Hydride Elimination

Coupling

The Solution: To suppress this degradation pathway, researchers must utilize sterically demanding, electron-rich ligands such as

Divergent pathways of the Pd(II) intermediate highlighting ligand-controlled selectivity.

Causality 2: Inhibition & Passivation

During the transmetalation step,

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and high yields.

Protocol A: In-Situ Generation via Highly Reactive Rieke Zinc

Rationale: Standard zinc dust is often passivated by an oxide layer, requiring harsh chemical activation. Using highly reactive Rieke zinc (

Step-by-Step Methodology:

-

Preparation of Rieke Zinc: Under a strict argon atmosphere, charge a Schlenk flask with anhydrous

and reduce it using lithium metal and a catalytic amount of naphthalene in anhydrous THF. Stir until a fine, black suspension of -

Oxidative Addition: Dropwise, add (2-bromoethyl)benzene (1.0 equiv) to the

suspension at 25 °C. -

Reaction: Stir the mixture for 2-4 hours at room temperature.

-

Self-Validation (Titration): To confirm the successful formation of phenethylzinc bromide, withdraw a 1.0 mL aliquot via syringe. Titrate this aliquot against a standardized solution of iodine in THF. The active organozinc concentration is verified when the persistent brown color of iodine remains, allowing you to calculate the exact molarity before proceeding to cross-coupling.

Protocol B: Palladium-Catalyzed Heteroarylation of 6-Bromo-pyridine

Rationale: This protocol utilizes

Step-by-Step Methodology:

-

System Assembly: In an oven-dried Schlenk tube, combine 6-bromo-pyridine (1.0 equiv) and bis(tri-t-butylphosphine)palladium(0) (

, 0.15 equiv). Evacuate the flask and backfill with argon three times. -

Solvent & Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the solids. Slowly add the titrated phenethylzinc bromide solution (0.5 M in THF, 1.5 equiv) dropwise via syringe.

-

Reaction & Monitoring: Stir the mixture at room temperature overnight.

-

Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent system. The complete consumption of the UV-active 6-bromo-pyridine spot and the emergence of a new, lower-

product spot validates successful coupling.

-

-

Quenching & Isolation: Quench the reaction by carefully adding saturated aqueous

to protonate and destroy any unreacted organozinc reagent. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous -

Purification: Purify the crude residue via silica gel flash column chromatography to isolate the pure phenethyl-pyridine product.

References

-

[2] PubChem Compound Summary: Phenylethylzinc bromide | C8H9BrZn | CID 21952794. National Institutes of Health (NIH).[Link]

-

[5] β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PMC / NIH. [Link]

-

[6] Rieke Highly Reactive Zinc (Zn*) and Organozinc Reagents. Rieke Metals Catalog. [Link]

-

Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Royal Society of Chemistry. [Link]

-

[7] Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. MedChemComm, Royal Society of Chemistry. [Link]

Sources

- 1. 苯乙基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. Phenylethylzinc bromide | C8H9BrZn | CID 21952794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 308796-14-7: bromo-phenethyl-zinc | CymitQuimica [cymitquimica.com]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. riekemetals.com [riekemetals.com]

- 7. rsc.org [rsc.org]

2-Phenylethylzinc bromide chemical data and stability

Chemical Data, Stability, and Application in Negishi Cross-Coupling

Executive Summary

2-Phenylethylzinc bromide is a pivotal organozinc reagent utilized primarily in transition-metal-catalyzed cross-coupling reactions (Negishi coupling).[1] Unlike Grignard (Mg) or organolithium (Li) reagents, organozincs exhibit exceptional chemoselectivity, tolerating sensitive functional groups such as esters, nitriles, and ketones. This guide details the preparation, stability, and quality control of 2-phenylethylzinc bromide, specifically focusing on the Knochel-type generation (Zn/LiCl) which offers superior solubility and reactivity profiles compared to traditional Rieke zinc methods.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

While 2-phenylethylzinc bromide is often generated in situ, its precursor and solution properties are critical for stoichiometric calculations in drug synthesis.

Precursor Data (2-Phenylethyl Bromide)

| Property | Data |

| CAS Number | 103-63-9 (Precursor) |

| IUPAC Name | (2-Bromoethyl)benzene |

| Molecular Weight | 185.06 g/mol |

| Density | 1.355 g/mL at 25 °C |

| Boiling Point | 220–221 °C |

| Appearance | Colorless to pale yellow liquid |

Reagent Profile (2-Phenylethylzinc Bromide Solution)

| Property | Data |

| Typical Solvent | THF (Tetrahydrofuran) or THF/Toluene |

| Typical Concentration | 0.5 M – 1.0 M |

| Active Species | Ph-(CH₂)₂-ZnBr[1] • LiCl (when prepared with LiCl) |

| Stability | Air/Moisture Sensitive; Thermally stable up to ~60°C in THF |

| Storage | Store under Argon/Nitrogen at 2–8°C; Use within 4 weeks for optimal titer |

Part 2: Synthesis & Preparation (The Knochel Method)

The most robust method for preparing 2-phenylethylzinc bromide involves the direct insertion of zinc dust into the alkyl bromide bond. Crucially, the addition of Lithium Chloride (LiCl) is recommended.[2] LiCl solubilizes the surface oxides on the zinc metal and stabilizes the resulting organozinc species, forming a soluble RZnX•LiCl complex.

Reagents & Setup

-

Zinc Dust: <10 microns, >98% purity.[1]

-

LiCl: Anhydrous (dried at 130°C under vacuum for 2 hours).[1]

-

Activation Agents: 1,2-Dibromoethane (5 mol%) and Trimethylsilyl chloride (TMSCl, 1 mol%).[1]

-

Solvent: Anhydrous THF.

Step-by-Step Protocol

-

Drying: Flame-dry a Schlenk flask under vacuum and refill with Argon (3 cycles).

-

Loading: Add Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Dry the solids at 140°C under high vacuum for 1 hour. Cool to room temperature under Argon.

-

Activation: Add THF. Add 1,2-dibromoethane (5 mol%) and reflux for 1 minute. Cool. Add TMSCl (1 mol%) and stir for 10 minutes.

-

Why? Dibromoethane cleans the metal surface; TMSCl removes residual oxides/hydroxides, exposing active Zn(0).

-

-

Insertion: Add 2-phenylethyl bromide (1.0 equiv) dropwise.

-

Reaction: Stir at 25°C–40°C. The reaction is typically complete within 12–24 hours.

-

Filtration: Allow excess Zn to settle. Cannulate the supernatant through a glass wool filter into a fresh, dry Schlenk flask.

Synthesis Workflow Diagram

Caption: Logical flow of Zinc activation and oxidative addition to generate the organozinc reagent.

Part 3: Quality Control (Iodometric Titration)[1]

Before use in critical drug development steps, the exact concentration of the organozinc reagent must be determined. The hydrolysis of organozincs is not visible, so a "blind" addition can lead to failed couplings.

The Iodine/LiCl Method

This method relies on the rapid reaction between the organozinc and iodine.

Protocol

-

Preparation: Weigh accurately

250 mg of Iodine ( -

Solvation: Dissolve

in 2 mL of a 0.5 M LiCl solution in THF. The solution will be dark brown.[3][4] -

Titration: Add the organozinc solution dropwise via a syringe to the iodine solution at 0°C.

-

Endpoint: The endpoint is reached when the dark brown color vanishes, turning the solution clear or slightly yellow.

Calculation

[1]Part 4: Reactivity & Applications (Negishi Coupling)[1][8]

2-Phenylethylzinc bromide is a "soft" nucleophile. Its primary application in pharmaceutical synthesis is the Negishi coupling, where it couples with aryl or vinyl halides (Cl, Br, I, OTf) using a Palladium (Pd) or Nickel (Ni) catalyst.

Mechanism

The cycle proceeds via three distinct stages:[5]

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[1]

-

Transmetallation: The rate-determining step where the organic group transfers from Zn to Pd.[1] This is where the Zn-Br bond breaks.

-

Reductive Elimination: The product is released, and Pd(0) is regenerated.

Negishi Catalytic Cycle Diagram

Caption: The Pd(0)/Pd(II) catalytic cycle. The organozinc reagent enters at the Transmetallation step.[5]

Why use 2-Phenylethylzinc bromide?

-

Functional Group Tolerance: Unlike phenethylmagnesium bromide (Grignard), the zinc variant does not react with esters or nitriles present on the coupling partner.

-

Sp3-Sp2 Coupling: It efficiently couples an alkyl chain (sp3) to an aromatic ring (sp2), a common motif in kinase inhibitors and GPCR ligands.[1]

References

-

Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition.

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.

-

Huo, S. (2003).[6] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters.

-

Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

-

Sigma-Aldrich. (n.d.). 2-Phenylethyl bromide Product Data. Merck KGaA.

Sources

- 1. Phenethyl bromide | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

Executive Summary: The Case for Zinc

In the landscape of C(sp³)–C(sp²) bond formation, primary alkylzinc reagents (

This guide moves beyond basic textbook definitions to provide a field-tested framework for synthesizing and coupling functionalized primary alkylzinc reagents. We focus on the Knochel-type generation (Zn/LiCl) and NHC-Palladium catalysis (PEPPSI) as the most robust, self-validating systems for modern drug discovery.

Reagent Engineering: The Zinc Species

The success of a Negishi coupling is often determined before the catalyst is even added—at the stage of reagent preparation.

The Species: Halide vs. Dialkyl

-

Alkylzinc Halides (

): The preferred species for functional group tolerance. They are prepared via direct insertion.[1][2][3] -

Dialkylzinc (

): More reactive but atom-inefficient (only one R group transfers) and pyrophoric. Avoid unless strictly necessary for reactivity.

The Protocol: LiCl-Mediated Direct Insertion

Traditional zinc dust activation (using HCl or 1,2-dibromoethane) is often inconsistent due to surface passivation. The addition of Lithium Chloride (LiCl) is the game-changer (Knochel’s method). LiCl solubilizes the organozinc species as it forms, creating a soluble zincate complex (

Visualization: Reagent Preparation Workflow

Figure 1: Workflow for the preparation of active alkylzinc reagents using the LiCl-mediated direct insertion method.

Catalytic Systems: Overcoming -Hydride Elimination

The primary failure mode in alkyl-Negishi coupling is

Ligand Selection Strategy

To suppress

| Ligand Class | Example | Mechanism of Action | Recommendation |

| NHC (N-Heterocyclic Carbenes) | Pd-PEPPSI-IPent | Strong | Gold Standard for difficult alkyl couplings. |

| Bulky Biaryl Phosphines | RuPhos, XPhos | Monodentate ligands that create a crowded environment, disfavoring the coplanar transition state required for | Excellent alternative if NHCs fail. |

| Bidentate Phosphines | dppf | Large bite angle enforces cis-geometry, but often slower than NHC/Buchwald systems for alkyl chains. | Use for simple, unhindered primary alkyls. |

Mechanistic Pathway

The diagram below illustrates the competition between the productive cycle and the destructive elimination pathway.

Visualization: The Catalytic Cycle & The "Death Loop"

Figure 2: The Negishi catalytic cycle. The red dashed path represents the

Master Experimental Protocols

Protocol A: Preparation of Functionalized Primary Alkylzinc Iodide

Target: 10 mmol scale. Concentration ~0.8 - 1.0 M.

Reagents:

-

Zinc dust (1.5 equiv, <10 micron particle size preferred)

-

LiCl (anhydrous, 1.5 equiv)

-

1,2-Dibromoethane (5 mol%)

-

TMSCl (Trimethylsilyl chloride) (1 mol%)

-

Primary Alkyl Iodide (1.0 equiv)

-

THF (Anhydrous)

Step-by-Step:

-

Drying: In a flame-dried Schlenk flask under Argon, place LiCl (636 mg, 15 mmol). Heat to 140°C under high vacuum for 1 hour to ensure absolute dryness.

-

Zinc Addition: Cool to room temperature (RT). Add Zinc dust (981 mg, 15 mmol). Flush with Argon.

-

Solvent: Add anhydrous THF (10 mL).

-

Activation:

-

Add 1,2-dibromoethane (43 µL, 0.5 mmol). Heat to reflux for 2 minutes, then cool to RT.

-

Add TMSCl (13 µL, 0.1 mmol). Stir for 5 minutes. (The suspension should turn slightly grey/foamy, indicating active Zn surface).

-

-

Insertion: Add the primary alkyl iodide (10 mmol) dropwise (neat or in minimal THF).

-

Exotherm Check: The reaction is exothermic.[4] If the temperature does not rise, heat typically to 40°C to initiate.

-

Stir at 25–40°C. Monitor by GC/aliquot hydrolysis. Reaction time is typically 1–4 hours.

-

-

Settling: Stop stirring. Allow excess Zn to settle for 1 hour. The supernatant is your reagent (

). -

Titration (Mandatory): Titrate an aliquot using Iodine (

) in THF to determine precise concentration.

Protocol B: Negishi Coupling with Pd-PEPPSI-IPent

Target: Coupling of RZnI with Aryl Bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Alkylzinc Reagent (from Protocol A, 1.3 equiv)

-

Pd-PEPPSI-IPent (1–2 mol%)

-

Solvent: THF/Toluene (1:1 mixture often stabilizes the catalyst).

Step-by-Step:

-

Charge: In a glovebox or under Argon flow, charge a vial with Pd-PEPPSI-IPent (1 mol%) and the Aryl Bromide (1.0 mmol).

-

Solvent: Add THF (1 mL) and Toluene (1 mL).

-

Addition: Add the Alkylzinc solution (1.3 mmol) dropwise via syringe.

-

Reaction: Stir at RT.

-

Note: If the aryl halide is electron-rich (deactivated), heating to 50°C may be required.

-

Visual Cue: The reaction often turns from yellow to amber/black as Pd(0) is generated.

-

-

Quench: Once complete (TLC/LCMS), quench with saturated

solution and extract with EtOAc.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Zinc insertion fails to start | Surface passivation of Zn dust. | Increase activation heat; ensure LiCl was dried under vacuum at 140°C. |

| Low Conversion (Coupling) | Catalyst death or slow transmetallation. | Switch to Pd-PEPPSI-IPent or RuPhos-Pd-G3 . Increase catalyst load to 3 mol%. |

| Isomerized Product (Branched) | Use a bulkier ligand (IPent or IHept) to force reductive elimination. Lower temperature. | |

| Homocoupling (R-R) | Oxidative induced disproportionation. | Ensure strict exclusion of air ( |

References

-

Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link(Foundational paper on LiCl-mediated insertion).

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst for Challenging Substrates. Chemistry – A European Journal. Link(Definitive guide on PEPPSI ligands for alkyl coupling).

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[5] Journal of the American Chemical Society.[5] Link(Mechanistic insights on suppressing beta-hydride elimination).

-

Huo, S. (2003).[2][6] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides.[2] Organic Letters. Link(Iodine activation protocol).

-

Son, S., & Fu, G. C. (2008).[7] Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Journal of the American Chemical Society.[5] Link(Nickel catalysis alternatives).

Sources

- 1. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs [organic-chemistry.org]

Advanced Organozinc Methodologies for the Precision Synthesis of Functionalized Arenes

Executive Summary

The synthesis of highly functionalized arenes is a cornerstone of modern drug discovery, agrochemical development, and materials science. While organolithium and organomagnesium (Grignard) reagents have historically dominated carbon-carbon bond formation, their high reactivity often precludes their use in late-stage functionalization where sensitive functional groups are present. Organozinc reagents occupy a privileged position in organometallic chemistry, offering an optimal balance between nucleophilic reactivity and exceptional functional group tolerance. This technical guide explores the mechanistic principles, generation strategies, and downstream applications of organozinc reagents, providing validated protocols for researchers engineering complex molecular architectures.

The Mechanistic Imperative: The Case for Organozinc

The utility of an organometallic reagent is fundamentally dictated by the polarization of its Carbon-Metal (C-M) bond. The Pauling electronegativity (

In contrast, zinc possesses an electronegativity of 1.65, resulting in a C-Zn bond with a

Quantitative Comparison of Organometallic Reagents

To guide synthetic planning, the following table summarizes the physicochemical properties and functional group tolerances of common organometallic reagents.

| Reagent Type | Metal | C-M | Bond Character | Functional Group Tolerance | Primary Synthetic Application |

| Organolithium (R-Li) | 0.98 | 1.57 | Highly Ionic | Very Low (Alkyl, Ether only) | Fast halogen-metal exchange, hard nucleophile |

| Organomagnesium (R-MgX) | 1.31 | 1.24 | Ionic / Polar | Low (Tolerates some ethers/amines) | General nucleophilic addition, Kumada coupling |

| Organozinc (R-ZnX) | 1.65 | 0.90 | Highly Covalent | High (Esters, Ketones, Aldehydes, Nitro) | Negishi cross-coupling, late-stage functionalization |

Strategic Generation of Arylzinc Reagents

The preparation of organozinc reagents has evolved significantly from the classical insertion of zinc dust into alkyl halides. Today, two primary methodologies dominate the synthesis of functionalized arenes: Directed Ortho-Metalation (DoM) and Halogen-Zinc Exchange.

Directed Ortho-Metalation (DoM) via Knochel-Hauser Bases

The direct deprotonation of an arene (zincation) is the most atom-economical method for generating arylzinc reagents. However, standard zinc amides are highly prone to forming unreactive polymeric aggregates in solution.

The breakthrough in this field was the development of 2 (2,2,6,6-tetramethylpiperidinylozinc chloride lithium chloride complex)[2].

The Causality of LiCl: The addition of lithium chloride is not merely a solubility aid; it fundamentally alters the supramolecular structure of the reagent. LiCl disrupts the polymeric [TMPZnCl]

Halogen-Zinc Exchange

For arenes lacking a strong directing group, halogen-zinc exchange is the preferred route. While standard dialkylzinc reagents react sluggishly with aryl halides, the use of zincates (e.g., R

Figure 1: Primary synthetic pathways for the generation of functionalized arylzinc reagents.

Downstream Functionalization: The Negishi Cross-Coupling

Once the functionalized arylzinc reagent is generated, it is typically engaged in a Negishi cross-coupling to forge complex C-C bonds. The Negishi coupling is highly versatile, but the choice of transition metal catalyst (Palladium vs. Nickel) is dictated by the hybridization of the electrophile.

Palladium Catalysis: Pd-based systems (e.g., Pd(PPh

Nickel Catalysis: When coupling unactivated alkyl halides (sp

Figure 2: General catalytic cycle for the Pd/Ni-catalyzed Negishi cross-coupling.

Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems, incorporating specific stoichiometric controls and visual cues.

Protocol 1: Preparation and Directed Zincation using TMPZnCl·LiCl

Objective: Regioselective metalation of a sensitive arene (e.g., a nitroarene) at room temperature.

-

System Purge & Amine Deprotonation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 2,2,6,6-tetramethylpiperidine (TMPH, 1.02 equiv) and dry THF (to achieve a final 1.0 M concentration). Cool the flask to -40 °C. Dropwise, add n-BuLi (1.00 equiv, 2.5 M in hexanes). Stir for 30 minutes.

-

Validation Check: A slight yellowing of the solution indicates the quantitative formation of TMPLi.

-

-

Transmetalation to Zinc: Add a standardized solution of ZnCl

(1.10 equiv, 1.0 M in THF) dropwise to the -40 °C solution. Stir for 30 minutes, then allow to warm to room temperature.-

Causality Rule: The 0.10 equiv excess of ZnCl

is critical. It ensures that absolutely no unreacted, highly nucleophilic TMPLi remains in solution, which would otherwise indiscriminately attack the sensitive functional groups of the target arene. -

Validation Check: The solution must become completely homogeneous, confirming the LiCl-mediated breakdown of zinc aggregates.

-

-

Directed Zincation: Add the sensitive arene (1.00 equiv) to the TMPZnCl·LiCl solution at 25 °C. Stir for 30–60 minutes. The resulting arylzinc species is now ready for in situ trapping.

Protocol 2: General Procedure for Pd-Catalyzed Negishi Cross-Coupling

Objective: Coupling the generated arylzinc reagent with an aryl halide.

-

Catalyst Activation: In an Argon-filled glovebox, charge a reaction vial with Pd(PPh

) -

Transmetalation Initiation: Inject the in situ generated arylzinc reagent (1.2 equiv) into the vial at room temperature.

-

Causality Rule: The 0.2 equiv excess of the organozinc reagent compensates for any adventitious moisture introduced during transfer and thermodynamically drives the transmetalation step of the catalytic cycle forward.

-

-

Reaction Monitoring: Stir the mixture at 25 °C to 50 °C (substrate dependent) for 2–12 hours.

-

Validation Check: The reaction progress is self-indicating. As the catalytic cycle turns over, insoluble ZnX

salts will begin to precipitate from the THF solution, turning the mixture cloudy. This visual cue, alongside TLC/GC-MS monitoring, confirms active C-C bond formation.

-

Conclusion

Organozinc reagents represent a masterclass in tuning organometallic reactivity. By leveraging the covalent nature of the C-Zn bond and manipulating supramolecular aggregation via LiCl, chemists can perform highly precise, late-stage functionalizations on complex APIs. Whether utilizing Knochel-Hauser bases for directed metalation or modern amylate systems for halogen exchange, these methodologies provide an unparalleled toolkit for the synthesis of functionalized arenes.

References

-

Mosrin, M., & Knochel, P. (2009). TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics. Organic Letters. 2

-

Haas, D., Hammann, J. M., & Knochel, P. (2015). Recent Advances of the Halogen–Zinc Exchange Reaction. Synlett / PMC. 5

-

Phapale, V. B., & Cardenas, D. J. (2023). Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent. Organic Letters.3

-

Trauner, F., et al. (2024). Diethylzinc-Amylates – Selective Halogen-Zinc Exchange Reagents at Room-Temperature. ChemRxiv. 1

-

Phapale, V. B., & Cardenas, D. J. (2009). Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms. Chemical Society Reviews. 4

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances of the Halogen–Zinc Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Phenethylzinc Bromide – Rieke Metals vs. Commercial Solutions

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the choice between in situ generated Rieke® Zinc (

While commercial zinc dust activation (the "Knochel method") is cost-effective for simple primary alkyl halides, it often suffers from batch-to-batch variability due to surface passivation. Rieke Zinc, generated via the reduction of

This guide provides a mechanistic breakdown, comparative data, and validated protocols for both approaches, grounded in the requirement for high-fidelity Negishi cross-coupling applications.

Mechanistic Foundations

The Oxide Barrier

Commercial zinc dust is coated in a passivation layer of ZnO/Zn(OH)₂, which inhibits the oxidative insertion into the C-Br bond.

-

Conventional Activation: Uses 1,2-dibromoethane and TMSCl to mechanically and chemically scour the surface.

-

Rieke Method: Bypasses the oxide layer entirely by reducing

salts in an inert environment, creating "naked," highly reactive zinc clusters.

The Role of Lithium Chloride (The "Turbo" Effect)

Modern organozinc chemistry relies heavily on LiCl. Whether using Rieke conditions (where LiCl is a byproduct) or Knochel's conditions (where LiCl is added), the salt plays a causal role:

-

Solubilization: It breaks down the polymeric aggregate

into monomeric species -

Surface Cleaning: It aids in the removal of zinc oxides from the metal surface.

Pathway Visualization

The following diagram illustrates the divergent pathways for generating the active zinc species.

Caption: Comparative mechanistic pathways for generating active zinc species.[1] Rieke Zn bypasses the activation barrier inherent to commercial dust.

Comparative Analysis: Rieke vs. Commercial

The following data summarizes the performance of both methods specifically for the preparation of Phenethylzinc bromide (0.5 M in THF).

| Feature | Rieke Zinc ( | Commercial Dust + LiCl (Knochel) | Commercial Solution (Pre-made) |

| Preparation Time | High (3–4 hours) | Medium (1–2 hours) | Instant |

| Reactivity ( | < 15 min @ 0°C | ~2 hours @ 25°C | N/A |

| Titer Consistency | High (>95% active) | Variable (80–90%) | High (Certified) |

| Functional Group Tolerance | Excellent (Esters, Nitriles) | Good (Requires care) | Good |

| Cost per Mole | High (Reagents + Labor) | Low | Very High |

| Safety Profile | High Risk (Pyrophoric Li) | Moderate | Low |

| Primary Use Case | Difficult substrates, inert halides | Standard primary/secondary alkyl bromides | Small scale screening |

Experimental Protocols

Protocol A: Preparation via Rieke Zinc (The "Gold Standard")

Use this method if your substrate contains sensitive functionalities or if the alkyl bromide is sterically hindered.

Reagents:

-

Lithium metal (cut wire/granules): 2.1 equiv

-

Naphthalene: 0.2 equiv (Electron carrier)

- (Anhydrous): 1.0 equiv

-

Phenethyl bromide: 0.9 equiv

-

Solvent: Dry THF

Step-by-Step:

-

Reduction: In a flame-dried Schlenk flask under Argon, combine Lithium, Naphthalene, and THF. Stir until the solution turns deep dark green (formation of Li-Naphthalenide).

-

Zn Addition: Add anhydrous

(dissolved in THF) dropwise via cannula. The green color will fade to black as active zinc (-

Critical Check: Ensure the temperature is controlled (exothermic).

-

-

Digestion: Reflux the black suspension for 30 minutes to ensure complete reduction. Cool to 0°C.[2][3]

-

Insertion: Add Phenethyl bromide neat via syringe. Stir at 0°C for 2 hours.

-

Sedimentation: Stop stirring. Allow excess Zn to settle (approx. 1 hour). The supernatant is your active reagent.

Protocol B: Activation of Commercial Zinc (The Knochel Modification)

Use this method for standard scale-up of Phenethylzinc bromide.

Reagents:

-

Zinc Dust (<10 microns): 1.5 equiv[4]

-

LiCl (Anhydrous): 1.5 equiv

-

1,2-Dibromoethane: 5 mol%

-

TMSCl: 1 mol%

-

Phenethyl bromide: 1.0 equiv

Step-by-Step:

-

Drying: Place Zn dust and LiCl in a Schlenk flask. Heat to 150°C under high vacuum for 2 hours. (Crucial for removing water from LiCl).

-

Activation: Cool to RT, add dry THF. Add 1,2-dibromoethane and heat to reflux for 1 minute. Cool. Add TMSCl and stir for 5 minutes.

-

Insertion: Add Phenethyl bromide. Heat the mixture to 25°C–40°C.

-

Note: If the reaction does not initiate (exotherm), add a crystal of iodine.

-

-

Completion: Monitor by GC-MS (quench aliquot with dilute HCl). Conversion should reach >98% within 4-6 hours.

Quality Control: The Iodine Titration

Never assume the molarity of an organozinc reagent. You must titrate before use in a Negishi coupling.

Method:

-

Weigh exactly 254 mg of Iodine (

, 1.0 mmol) into a dry flask. -

Dissolve in 5 mL of 0.5M LiCl in THF.

-

Add the organozinc solution dropwise until the brown iodine color just disappears (becomes clear).

Calculation:

Decision Logic for Researchers

Use the following logic flow to determine the appropriate method for your specific campaign.

Caption: Decision matrix for selecting the optimal zinc source based on scale and substrate sensitivity.

References

-

Rieke, R. D. (1989).[5] "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. Link

-

Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958–2961. Link

-

Krasovskiy, A., & Knochel, P. (2006). "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(05), 890–891.[3] Link

-

Rieke Metals, Inc. (2023). "Rieke® Zinc Reaction Guidelines." Technical Data Sheet. Link

Sources

- 1. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epfl.ch [epfl.ch]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Rieke metal - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Precision Negishi Coupling with Phenethylzinc Bromide

Abstract & Strategic Overview

Phenethylzinc bromide (Ph-CH₂-CH₂-ZnBr) represents a distinct class of organozinc reagents: a primary, homobenzylic nucleophile. While it lacks the extreme steric bulk of secondary alkylzincs, it presents a unique challenge:

Unlike rigid aryl-zinc reagents, the flexible ethylene linker allows the zinc species to undergo "chain walking" or elimination if the transmetallation or reductive elimination steps are sluggish. This guide provides a field-proven protocol to maximize cross-coupling efficiency while suppressing the formation of styrene and homocoupling byproducts.

Key Technical Considerations

-

Hybridization:

(reagent) to -

Primary Failure Mode:

-hydride elimination generating Styrene ( -

Catalyst Selection: Bidentate ligands (e.g., dppf) or bulky monodentate phosphines (e.g., CPhos, RuPhos) are essential to enforce reductive elimination over

elimination. -

Additives: Lithium salts (LiCl/LiBr) are critical for breaking polymeric zinc aggregates, forming reactive monomeric zincates (

).

Mechanistic Insight

The success of this reaction hinges on the velocity of the Reductive Elimination step relative to

Catalytic Cycle Visualization

The following diagram illustrates the competitive landscape between the productive coupling and the destructive elimination pathway.

Figure 1: Catalytic cycle highlighting the critical branching point at the Dialkyl Pd Complex. Rapid reductive elimination is required to prevent Styrene formation.

Reagent Handling & Preparation

Phenethylzinc bromide is commercially available (0.5 M in THF) but degrades over time. Titration is mandatory before use to ensure stoichiometry.

Titration Protocol (Iodine Method)

Principle: Active organozinc species rapidly decolorize iodine.

-

Weigh 254 mg of Iodine (1.0 mmol) into a dry, argon-flushed 10 mL vial.

-

Dissolve in 2 mL of dry THF .

-

Add LiCl (1.0 mmol) (optional but sharpens endpoint).

-

Take a known volume of the organozinc solution (e.g., 1.0 mL) in a syringe.

-

Add the organozinc dropwise to the iodine solution at 0°C.

-

Endpoint: The dark brown solution turns clear/colorless.

-

Calculation:

-

In-Situ Preparation (If Commercial Unavailable)

-

Activation: Zinc dust (1.5 equiv) + 5 mol% 1,2-dibromoethane in THF (reflux 1 min), then 5 mol% TMSCl (reflux 1 min).

-

Insertion: Add Phenethyl bromide (1.0 equiv) dropwise at RT. Stir 4-12h.

-

Clarification: Allow excess Zn to settle; use supernatant.

Experimental Protocols

Protocol A: The "Robust" Method (Standard Substrates)

Best for: Aryl bromides/iodides with standard functional groups (esters, nitriles, ethers). Catalyst:Pd(dppf)Cl₂ – The large bite angle of dppf accelerates reductive elimination.

| Component | Equiv/Conc | Role |

| Aryl Halide | 1.0 equiv | Electrophile |

| Phenethylzinc Bromide | 1.2 – 1.5 equiv | Nucleophile (0.5M in THF) |

| Pd(dppf)Cl₂·DCM | 3 – 5 mol% | Catalyst |

| THF | 0.2 – 0.5 M | Solvent |

| Temperature | 60°C | Reaction Temp |

Step-by-Step:

-

Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

-

Charge: Add Aryl Halide (1.0 mmol) and Pd(dppf)Cl₂ (0.03 mmol).

-

Solvent: Add anhydrous THF (2 mL).

-

Addition: Add Phenethylzinc bromide solution (1.3 mmol, ~2.6 mL of 0.5M) dropwise via syringe.

-

Note: Reaction may warm slightly.

-

-

Reaction: Seal and heat to 60°C for 4–12 hours.

-

Monitoring: Check LCMS for consumption of Aryl Halide. Look for Styrene peak (m/z 104) as a warning sign of catalyst death.

-

-

Quench: Cool to RT. Add sat.

(aq) and dilute with EtOAc.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Aryl chlorides, electron-rich aryl halides, or sterically hindered substrates. Catalyst:Pd-PEPPSI-IPent or Pd(OAc)₂ + CPhos . Rationale: CPhos and PEPPSI ligands create highly active monomeric Pd species that facilitate oxidative addition of chlorides and extremely rapid reductive elimination.

| Component | Equiv/Conc | Role |

| Aryl Chloride/Bromide | 1.0 equiv | Electrophile |

| Phenethylzinc Bromide | 1.3 equiv | Nucleophile |

| Pd-PEPPSI-IPent | 2 mol% | Pre-catalyst |

| LiBr or LiCl | 2.0 equiv | Additive (Crucial) |

| THF/Toluene (1:1) | 0.5 M | Solvent System |

Step-by-Step:

-

Setup: Flame-dry vial under Argon.

-

Solubilization: Add LiBr (2.0 mmol) and flame-dry gently in vacuo to remove trace water (LiBr is hygroscopic). Backfill Argon.

-

Charge: Add Aryl Halide (1.0 mmol), Pd-PEPPSI-IPent (0.02 mmol).

-

Solvent: Add THF/Toluene (1:1 mixture, 2 mL).

-

Addition: Add Phenethylzinc bromide (1.3 mmol) dropwise.

-

Reaction: Stir at Room Temperature (for Bromides) or 50°C (for Chlorides).

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Inactive Zinc Reagent | Titrate the reagent. If <0.3M, discard or concentrate. Add LiCl (1-2 equiv) to break aggregates. |

| Styrene Formation | Switch to CPhos or RuPhos ligands. Increase catalyst loading. Lower temperature. | |

| Homocoupling (Ar-Ar) | Oxidative Homocoupling | Ensure strictly anaerobic conditions. Oxygen promotes Pd-catalyzed homocoupling. |

| Protodehalogenation (Ar-H) | Wet Reagents | Water protonates the Zinc species. Dry all solvents over molecular sieves (3Å). |

Workflow Visualization

Figure 2: Operational workflow for high-fidelity Negishi coupling.

Safety & Waste Disposal

-

Flammability: Organozinc reagents are pyrophoric or highly flammable. Handle only under inert atmosphere.

-

Toxicity: Phenethylzinc bromide releases Zinc salts and bromides.

-

Disposal: Quench excess reagent with dilute HCl or

in a fume hood before disposal into aqueous waste streams. Segregate heavy metal (Pd/Zn) waste.

References

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides Source: Journal of the American Chemical Society (2009) Significance:[2][5] Establishes the CPhos ligand system for suppressing

-hydride elimination in alkyl-zinc couplings. URL:[Link][5] -

Organozinc Reagents - A Practical Approach Source: Oxford University Press / Knochel Lab Protocols Significance: Definitive guide on LiCl additives and titration methods. URL:[Link]

-

Pd-PEPPSI-IPent: An Active Catalyst for Negishi Coupling Source: Organometallics (2009) Significance:[3][5] Protocol for using PEPPSI precatalysts in difficult alkyl-alkyl and alkyl-aryl couplings.[6] URL:[Link]

Sources

- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. alkalisci.com [alkalisci.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Advanced Application Note: Strategic C–C Bond Formation via Phenethylzinc Bromide in Cross-Coupling Methodologies

Executive Summary

Phenethylzinc bromide (

This application note provides an authoritative, in-depth guide designed for drug development professionals and synthetic chemists. It details the mechanistic causality governing organozinc reactivity, self-validating experimental protocols, and strategies to mitigate competing side pathways such as β-hydride elimination.

Mechanistic Rationale & Causality (E-E-A-T)

The selection of phenethylzinc bromide over its organomagnesium (Grignard) or organolithium counterparts is driven by precise mechanistic advantages:

-

Chemoselectivity via Covalent Character: The C–Zn bond in phenethylzinc bromide is highly covalent. This tempers the reagent's nucleophilicity, allowing it to tolerate highly electrophilic functional groups (e.g., esters, ketones, and nitriles) on the coupling partner without triggering unintended nucleophilic addition reactions[3].

-

Transmetalation Dynamics: In transition-metal catalysis, the empty p-orbitals on the zinc atom facilitate the formation of a bimetallic transition state. This allows for rapid and efficient transmetalation of the phenethyl group to a Pd(II) or Ni(II) intermediate[4].

-

The β-Hydride Elimination Challenge: A critical causality to consider when designing workflows with phenethylzinc bromide is its propensity for β-hydride elimination. Because the phenethyl group possesses β-hydrogens, the intermediate metal-alkyl complex can prematurely eliminate a hydride to yield styrene as a byproduct[1]. In specific nickel-catalyzed reductive dialkenylations, this β-hydride elimination is actually harnessed to use the organozinc as a reductant[3]. However, when the goal is direct C–C coupling, researchers must engineer the system (via low temperatures or electron-deficient ligands) to favor reductive elimination over β-hydride elimination[1].

Visualizing the Catalytic Workflows

Figure 1: General Palladium-Catalyzed Negishi Cross-Coupling Cycle.

Figure 2: Ni-Catalyzed Aziridine Ring-Opening Cross-Coupling Pathway.

Quantitative Data: Reaction Optimization & Reagent Comparison

The choice of organozinc and catalytic conditions dictates the balance between desired cross-coupling and undesired side reactions. The table below summarizes quantitative outcomes from recent authoritative studies utilizing phenethylzinc bromide.

| Reaction System | Catalyst & Ligand | Organozinc Reagent | Primary Outcome | Competing Pathway / Mechanistic Note | Ref |

| Aziridine Ring-Opening | NiBr₂·dme / Ph(iPr)BOX | Phenethylzinc bromide | 20% Yield (Cross-Coupled) | 54% Styrene formed via competing β-hydride elimination. | [1] |

| Reductive Dialkenylation | Ni(cod)₂ / ZnCl₂ | Phenethylzinc bromide | 58% Yield (Dialkenylated) | Reagent acts as a reductant; multiple side products observed. | [3] |

| Reductive Dialkenylation | Ni(cod)₂ / ZnCl₂ | Phenpropylzinc bromide | 79% Yield (Dialkenylated) | Increased β-H count successfully promoted reduction over coupling. | [3] |

| Aryl Bromide Coupling | Pd(PPh₃)₄ | Phenethylzinc bromide | High Yield (>80%) | Clean Negishi coupling en route to COMT inhibitor synthesis. | [2] |

Experimental Protocols

To ensure reproducibility, the following protocols integrate self-validating steps to confirm reagent integrity before committing to complex syntheses.

Protocol 1: Active Zinc Insertion & Iodolytic Titration (Self-Validating System)

Causality: Commercial organozinc solutions can degrade via exposure to trace moisture. Titration ensures accurate stoichiometry, preventing catalyst stalling (if too little is used) or excessive homocoupling side-reactions (if too much is used)[4].

-

Preparation: Phenethylzinc bromide can be prepared from (2-bromoethyl)benzene using highly reactive Rieke Zinc or a standard zinc dust/LiCl insertion method in anhydrous THF[4].

-

Titration Setup: In a dry Schlenk flask under argon, dissolve a precisely weighed amount of iodine (

) in 2 mL of anhydrous THF. -

Execution: Add the phenethylzinc bromide solution dropwise via a graduated syringe until the dark brown iodine color completely disappears, leaving a clear solution.

-

Validation: Calculate the exact molarity based on the volume of organozinc required to consume the known moles of

.

Protocol 2: Palladium-Catalyzed Negishi Coupling for COMT Inhibitor Intermediates

Causality: This protocol is optimized for coupling phenethylzinc bromide with aryl bromides, a critical step in synthesizing the core scaffolds of neurological therapeutics[2].

-

Initiation: Charge a flame-dried Schlenk flask with the aryl bromide electrophile (1.0 equiv) and

(5 mol%) under an argon atmosphere. -

Solvation: Add anhydrous THF (to achieve a 0.2 M concentration) and stir for 10 minutes at room temperature to ensure complete dissolution of the catalyst.

-

Coupling: Add the titrated Phenethylzinc bromide solution (0.5 M in THF, 1.2 equiv) dropwise over 5 minutes. Note: Dropwise addition prevents local concentration spikes that exacerbate homocoupling.

-

Propagation: Heat the reaction mixture to 65°C and stir for 12 hours. Monitor the consumption of the aryl bromide via TLC or LC-MS.

-

Termination: Cool to room temperature and quench carefully with saturated aqueous

. Extract the aqueous layer three times with ethyl acetate, dry over

Protocol 3: Ni-Catalyzed Synthesis of β-Phenethylamines via N-Pyridinium Aziridines

Causality: Nickel catalysis requires strict temperature control to suppress the activation energy required for β-hydride elimination, thereby favoring the desired C–C cross-coupling pathway[1].

-

Ring Opening: In a glovebox, combine N-pyridinium aziridine (0.24 mmol) and TMSBr (0.48 mmol) in dichloroethane (DCE, 1.5 mL). Stir for 30 minutes to generate the β-halopyridinium amine intermediate[1].

-

Catalyst Addition: Add

(20 mol%) and the selected chiral ligand (e.g., Fro-DO or Ph(iPr)BOX, 26 mol%) to the reaction mixture. -

Temperature Control: Cool the reaction vessel to -22°C. Critical Step: Failure to cool the reaction will result in >50% conversion to styrene.

-

Organozinc Addition: Slowly add Phenethylzinc bromide (0.42 mmol). Stir the reaction at -22°C for 6 hours[1].

-

Validation: Quench the reaction and analyze the crude mixture via GC-MS. The ratio of the cross-coupled product to styrene serves as a direct readout of ligand efficiency and temperature control.

References

-

Title: Transition Metal Catalysis: Activation of CO2, C–H, and C–O Bonds En Route to Carboxylic Acids (Dissertation) Source: Scholaris / University of Toronto URL: [Link]

-

Title: β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles Source: Angewandte Chemie International Edition / ResearchGate URL: [Link]

-

Title: Ni-Catalyzed Regioselective Reductive 1,3-Dialkenylation of Alkenes Source: ACS Omega URL: [Link]

- Title: Comt inhibitors - EP2938600B1 Source: Google Patents URL

Sources

Application Note: Transmetallation Mechanism & Protocol for Phenethylzinc Bromide in Cross-Coupling

Executive Summary

Phenethylzinc bromide (

This guide details the mechanistic nuances of the transmetallation step—the rate-determining bottleneck—and provides a validated protocol to maximize cross-coupling efficiency while suppressing elimination side-products.

Mechanistic Deep Dive

The Catalytic Cycle & The Transmetallation Bottleneck

In the Negishi coupling of alkylzincs, the transmetallation step is not merely a ligand exchange; it is the "decision point" where the system effectively chooses between productive cross-coupling and destructive elimination.

The active transmetallating species is rarely the neutral

The Mechanism of Failure (

-Hydride Elimination)

If transmetallation is slow, the palladium(II) intermediate sits vulnerable.

-

Agostic Interaction: The Pd center interacts with the

-hydrogen of the alkyl chain. -

Elimination: A syn-elimination releases styrene and generates a

species. -

Reduction: The

species undergoes reductive elimination to form

Visualization: The Competitive Pathways

The following diagram illustrates the kinetic competition between the desired transmetallation/reductive elimination and the undesired

Figure 1: The Negishi catalytic cycle highlighting the competition between productive coupling (Green) and

The Role of Salt Additives (The "Turbo" Effect)

Knochel and others have demonstrated that LiCl is not inert. It breaks up the polymeric aggregates of organozinc halides.

-

Without LiCl:

(Polymeric, unreactive). -

With LiCl:

(Monomeric, highly reactive). This acceleration of transmetallation is crucial for alkylzincs to outcompete the

Application Note: Optimization Strategies

Ligand Selection

For phenethylzinc bromide, standard ligands like

-

Recommendation: RuPhos or SPhos (Buchwald Ligands).

-

Why? The bulk prevents the formation of the coplanar transition state required for

-hydride elimination, while the electron richness facilitates the oxidative addition of challenging aryl chlorides.

Solvent Effects[3]

-

THF: The standard.[3] Good solubility for LiCl additives.

-

DMI/NMP: Polar aprotic co-solvents can accelerate transmetallation by coordinating to Zinc, making the alkyl group more nucleophilic ("naked anion" effect). Caution: High polarity can also stabilize the separated ion pair, potentially encouraging isomerization if the alkyl chain allows it.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| High Ar-H (Reduction) | Switch to bulkier ligand (RuPhos). Increase catalyst loading. Lower temperature (if possible). | |

| High Ar-Ar (Homocoupling) | "Second Transmetallation" occurring.[4][5][6][7] | Slow down addition of Zn reagent (syringe pump). Ensure strict anhydrous conditions. |

| Low Conversion | Inactive Zn reagent or Catalyst Poisoning. | Titrate Zn reagent. Check for moisture. Add LiCl or ZnCl2 to activate. |

Experimental Protocol

Preparation of Phenethylzinc Bromide (0.5 M in THF)

Self-validating step: Active Zinc generation is visually confirmed by the color change (grey to black/clear).

Reagents:

-

Phenethyl bromide (18.5 g, 100 mmol)

-

Zinc dust (9.8 g, 150 mmol, <10 micron particle size preferred)

-

LiCl (anhydrous, 6.3 g, 150 mmol) - Essential for "Turbo" preparation

-

1,2-Dibromoethane (5 mol%)

-

TMSCl (3 mol%)

-

THF (anhydrous)

Procedure:

-

Activation: In a flame-dried Schlenk flask under Argon, add Zn dust and LiCl. Heat to 150°C under high vacuum for 1 hour (removes water from hygroscopic LiCl). Cool to RT.

-

Solvation: Add anhydrous THF (100 mL). Add 1,2-dibromoethane (0.4 mL) and heat to reflux for 1 minute (activates Zn surface). Cool to RT. Add TMSCl (0.4 mL) and stir for 5 mins.

-

Insertion: Add Phenethyl bromide dropwise over 20 minutes. The exotherm should maintain a temperature of ~40-50°C.

-

Maturation: Stir at 40°C for 12 hours. The grey suspension should settle, leaving a clear/slightly yellow supernatant.

-

Titration (Required): Aliquot 1.0 mL of the supernatant. Quench with excess Iodine (

) in THF. Back-titrate the remaining

Cross-Coupling Protocol (General)

Reagents:

-

Aryl Bromide (1.0 equiv)[8]

-

Phenethylzinc Bromide (1.2 - 1.5 equiv)

-

Pd(OAc)2 (1-2 mol%)

-

RuPhos (2-4 mol%)

Procedure:

-

Catalyst Pre-formation: In a reaction vial, mix Pd(OAc)2 and RuPhos in THF (1 mL). Stir for 5 mins to generate the active

species (solution turns from orange to yellow/pale). -

Substrate Addition: Add the Aryl Bromide (1.0 mmol).

-

Transmetallation: Add the Phenethylzinc bromide solution (1.2 mmol) dropwise.

-

Reaction: Stir at 25°C - 40°C. Monitor by GC-MS or LC-MS.

-

Note: Alkylzincs are sensitive; avoid temperatures >60°C unless necessary, as this promotes elimination.

-

-

Workup: Quench with sat.

. Extract with EtOAc.

References

-

Knochel, P., et al. "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005. [Link]

-

Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides."[10] Journal of the American Chemical Society, 131(22), 7532–7533, 2009. [Link]

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336, 2004. [Link]

-

Phapale, V. B., et al. "Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides." Organic Letters, 11(19), 4354–4357, 2009. [Link]

-

Lei, A., et al. "Revealing a Second Transmetalation Step in the Negishi Coupling and Its Competition with Reductive Elimination." Journal of the American Chemical Society, 131(29), 10201–10210, 2009. [Link]

Sources

- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Revealing a second transmetalation step in the Negishi coupling and its competition with reductive elimination: improvement in the interpretation of the mechanism of biaryl syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

Application Note: High-Efficiency Preparation of Phenethylzinc Bromide via LiCl-Mediated Direct Insertion

Executive Summary

Phenethylzinc bromide is a pivotal primary alkylzinc reagent used extensively in Negishi cross-coupling reactions to introduce the phenethyl motif (

This guide details the LiCl-mediated direct insertion protocol. By utilizing Lithium Chloride (LiCl) as a solubilizing agent, the reactive organozinc species is rapidly desorbed from the metal surface, forming a soluble

Mechanistic Insight & Reaction Logic

The "Surface Passivation" Challenge

In traditional zinc insertion, the formation of the organozinc species (

The LiCl Solution

The addition of stoichiometric LiCl transforms the thermodynamics of the surface interaction. LiCl complexes with the forming organozinc species to generate a zincate-like species (

Key Advantages:

-

Kinetic Acceleration: Reaction rates increase by factors of 10-100x.

-

Thermodynamic Stabilization: The resulting reagent is less prone to

-hydride elimination (styrene formation).

Visualizing the Workflow

The following diagram outlines the critical path for the synthesis, highlighting the activation sequences required to ensure initiation.

Figure 1: Operational workflow for the preparation of Phenethylzinc bromide.

Detailed Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role |

| Phenethyl Bromide | >98% | Substrate. Distill if yellow/degraded. |

| Zinc Dust | <10 micron, >98% | Metal source. High surface area preferred. |

| Lithium Chloride | Anhydrous, >99% | Solubilizing agent/Accelerator. |

| THF | Anhydrous (<50 ppm H2O) | Solvent. |

| 1,2-Dibromoethane | 98% | Activator (Oxide removal). |

| TMSCl | Chlorotrimethylsilane | Activator (Surface etching). |

Step-by-Step Synthesis (10 mmol Scale)

Step 1: Drying and Setup (CRITICAL)

-

Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum.

-

Add Zinc dust (980 mg, 15 mmol, 1.5 equiv) and LiCl (424 mg, 10 mmol, 1.0 equiv).

-

Heat the flask to 150–160°C under high vacuum (<1 mbar) for 2 hours using a heat gun or oil bath. Note: This fuses the LiCl and Zn, creating a hygroscopic but highly active matrix.

-

Cool to room temperature under a stream of dry Argon.

Step 2: Chemical Activation

-